molecular formula C7H3Cl2F2N3 B13120920 5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B13120920
Molekulargewicht: 238.02 g/mol
InChI-Schlüssel: ZYKWWTWQNILWPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the introduction of chlorine and fluorine atoms into the imidazo[4,5-b]pyridine framework. One common method involves the reaction of 5,7-dichloro-3H-imidazo[4,5-b]pyridine with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. For example, the use of palladium catalysts in coupling reactions can facilitate the formation of new carbon-carbon bonds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-(difluoromethyl)pyridine
  • 2,5-Dichloro-3-(difluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H3Cl2F2N3

Molekulargewicht

238.02 g/mol

IUPAC-Name

5,7-dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3Cl2F2N3/c8-2-1-3(9)12-6-4(2)13-7(14-6)5(10)11/h1,5H,(H,12,13,14)

InChI-Schlüssel

ZYKWWTWQNILWPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(N=C1Cl)N=C(N2)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.